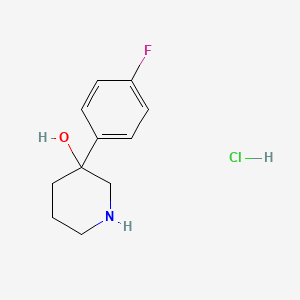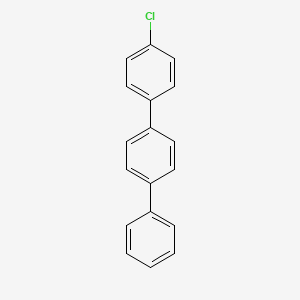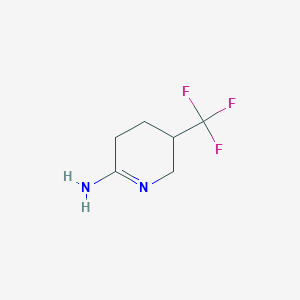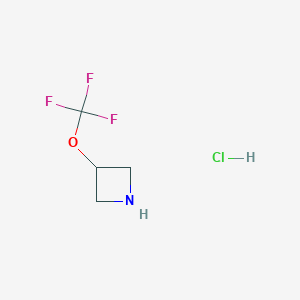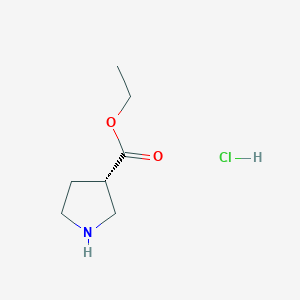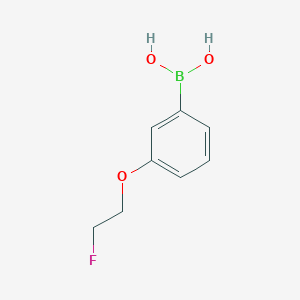
3-(2-Fluoroethoxy)phenylboronic acid
概要
説明
3-(2-Fluoroethoxy)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a boronic acid group and a 2-fluoroethoxy group
作用機序
Target of Action
3-(2-Fluoroethoxy)phenylboronic acid, hereafter referred to as the compound, is a type of organoboron compound It’s known that phenylboronic acids, a class of compounds to which our compound belongs, participate in numerous cross-coupling reactions, serving as a source of a phenyl group .
Mode of Action
The compound’s mode of action is likely related to its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction . In these reactions, the compound can interact with its targets (other reactants) to form new bonds, resulting in the formation of new compounds. The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
Given its potential role in cross-coupling reactions , it could be involved in various biochemical pathways depending on the specific reactants and conditions. The downstream effects would also depend on these factors and the specific biochemical context.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential role in cross-coupling reactions , the compound could contribute to the formation of new compounds at the molecular level, which could have various effects at the cellular level.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound is known to be stable under inert atmosphere and at temperatures between 2-8°C . Furthermore, the compound’s action and efficacy in cross-coupling reactions could be influenced by factors such as the presence of a catalyst and the pH of the environment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethoxy)phenylboronic acid typically involves the reaction of 3-bromo-phenylboronic acid with 2-fluoroethanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the 2-fluoroethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
3-(2-Fluoroethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives under oxidative conditions.
Substitution: The 2-fluoroethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
科学的研究の応用
3-(2-Fluoroethoxy)phenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the 2-fluoroethoxy group, making it less versatile in certain synthetic applications.
2-Fluorophenylboronic Acid: Similar structure but without the ethoxy linkage, leading to different reactivity and applications.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a fluoroethoxy group, resulting in different electronic properties and reactivity.
Uniqueness
3-(2-Fluoroethoxy)phenylboronic acid is unique due to the presence of the 2-fluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where the fluoroethoxy group can influence the reactivity and selectivity of the reaction .
特性
IUPAC Name |
[3-(2-fluoroethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6,11-12H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXCBJBQVSLCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCF)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601262148 | |
| Record name | Boronic acid, B-[3-(2-fluoroethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601262148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096332-11-3 | |
| Record name | Boronic acid, B-[3-(2-fluoroethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-(2-fluoroethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601262148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



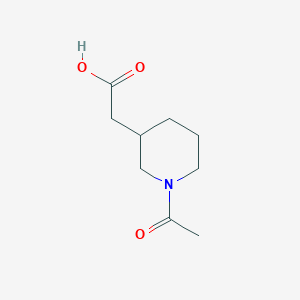
![N2-[4-(trifluoromethyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B3031158.png)
![[3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B3031159.png)
![1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid](/img/structure/B3031162.png)

